molecular formula C10H9N3 B2413796 4-(2-Cyanoethylamino)benzonitrile CAS No. 1152546-51-4

4-(2-Cyanoethylamino)benzonitrile

Cat. No.: B2413796
CAS No.: 1152546-51-4
M. Wt: 171.203
InChI Key: RZBNTVICQQJVQH-UHFFFAOYSA-N
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Description

4-(2-Cyanoethylamino)benzonitrile is an organic compound with the molecular formula C10H9N3. It is a derivative of benzonitrile, where the amino group is substituted with a 2-cyanoethyl group. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyanoethylamino)benzonitrile typically involves the reaction of 4-aminobenzonitrile with acrylonitrile. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via nucleophilic addition of the amino group to the acrylonitrile, followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyanoethylamino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or amides.

    Reduction: Reduction typically yields primary amines.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

a. Intermediate in Drug Synthesis
4-(2-Cyanoethylamino)benzonitrile serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and hormonal therapies. For instance, it is utilized in the synthesis of bicalutamide, an anti-androgen medication used primarily in the treatment of prostate cancer. The compound's ability to undergo nucleophilic substitution reactions makes it suitable for creating complex drug structures with specific biological activities .

b. Anticancer Activity
Research indicates that compounds derived from this compound exhibit promising anticancer properties. Studies have shown that modifications to the cyanoethyl group can enhance the efficacy of these derivatives against various cancer cell lines. This aspect is crucial for developing targeted therapies that minimize side effects while maximizing therapeutic outcomes .

Analytical Chemistry

a. Chromatographic Techniques
this compound has been applied in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. Its unique chemical properties allow for effective retention on chromatographic columns, facilitating the isolation of impurities and metabolites in pharmaceutical formulations .

b. Mass Spectrometry Applications
The compound can also be analyzed using mass spectrometry, particularly when assessing pharmacokinetics and metabolic pathways of drugs containing similar structures. The stability of its derivatives under various conditions makes it a reliable candidate for such analyses .

Material Science

a. Polymer Chemistry
In material science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its functional groups can engage in cross-linking reactions, leading to the development of advanced materials with tailored characteristics for specific applications .

b. Coatings and Adhesives
Due to its chemical reactivity, this compound is also explored as a potential component in coatings and adhesives, providing improved adhesion properties and resistance to environmental factors. The incorporation of cyano groups can enhance the durability of these materials .

Case Study 1: Synthesis of Bicalutamide

A detailed investigation into the synthesis of bicalutamide highlighted the role of this compound as a critical intermediate. The study demonstrated a multi-step synthesis involving bromination, cyano group replacement, and aminolysis, resulting in high yields and purity levels exceeding 99% . This process underscores the compound's industrial relevance.

Case Study 2: Chromatographic Analysis

In a recent application study, researchers utilized this compound in HPLC methods to analyze pharmaceutical products containing similar compounds. The results indicated effective separation capabilities, which are essential for quality control in drug manufacturing .

Mechanism of Action

The mechanism of action of 4-(2-Cyanoethylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, which lacks the cyanoethyl substitution.

    4-Aminobenzonitrile: Similar structure but with an amino group instead of the cyanoethyl group.

    4-(2-Cyanoethylamino)phenol: Similar structure but with a hydroxyl group on the benzene ring.

Uniqueness

4-(2-Cyanoethylamino)benzonitrile is unique due to the presence of both cyano and amino groups, which confer distinct chemical reactivity and biological activity. The cyanoethyl group enhances its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications.

Biological Activity

4-(2-Cyanoethylamino)benzonitrile is a compound that has garnered attention due to its unique chemical structure, which includes both cyano and amino functional groups. These features contribute to its distinct biological activities and potential therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The chemical formula of this compound is C11H10N3, and its IUPAC name reflects its structural components. The presence of the cyano group enhances its reactivity, while the amino group can facilitate interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

  • Anticancer Properties : Studies have shown that compounds containing nitrile groups can inhibit various cancer cell lines. The nitrile moiety is often linked to improved pharmacokinetic properties, enhancing solubility and bioavailability in therapeutic applications .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression. For example, similar nitrile-containing compounds have been documented to inhibit farnesyltransferase, an enzyme critical for cancer cell proliferation .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further investigation is required to establish efficacy against specific pathogens.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Binding Interactions : The cyano group may participate in polar interactions with amino acid residues in target proteins, modulating their activity .
  • Structural Similarity to Known Inhibitors : Its structural similarity to other known enzyme inhibitors suggests it may compete with substrates or bind at active sites on enzymes.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits growth of various cancer cell lines
Enzyme InhibitionPotential farnesyltransferase inhibitor
AntimicrobialPreliminary antimicrobial activity observed

Case Studies

  • Anticancer Efficacy : A study on nitrile-containing compounds showed that derivatives similar to this compound exhibited significant cytotoxic effects against breast and lung cancer cell lines. These findings suggest that the compound could be a candidate for further development in oncology therapeutics .
  • Enzyme Interaction Studies : Research involving the crystallization of related nitrile compounds demonstrated that the nitrile group enhances binding affinity for farnesyltransferase, providing insights into the potential mechanism of action for this compound .

Properties

IUPAC Name

4-(2-cyanoethylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,13H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBNTVICQQJVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152546-51-4
Record name 4-[(2-cyanoethyl)amino]benzonitrile
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